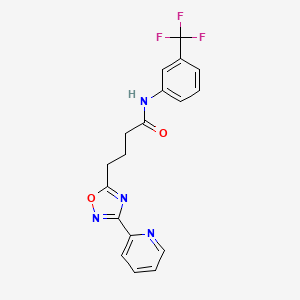

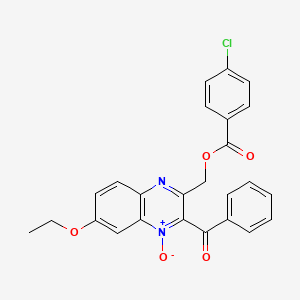

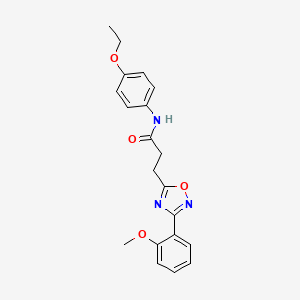

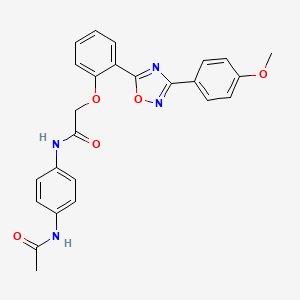

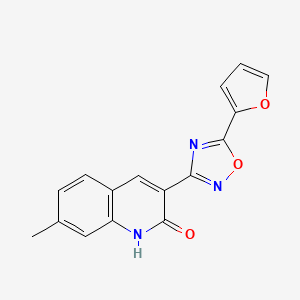

![molecular formula C21H20N4O3 B7703611 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

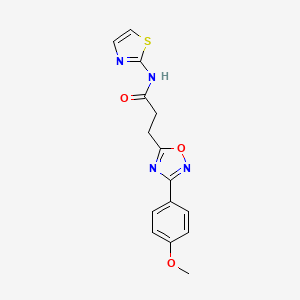

“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a tricyclic system composed of a pyrazole and a quinoline fragment . This type of structure is found in many bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

While the specific synthesis route for this compound is not available, pyrazolo[3,4-b]quinolines can be synthesized through various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, one method involves a one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Pyrazolo[3,4-b]quinolines can undergo various reactions due to the presence of multiple reactive sites .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-b]quinolines, have been associated with various biological activities . They have been used as potential fluorescent sensors and biologically active compounds .

Mode of Action

It is known that the parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Biochemical Pathways

The synthesis of similar compounds involves methods such as friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .

Result of Action

Similar compounds have shown superior cytotoxic activities against certain cell lines .

Direcciones Futuras

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Pyrazolo[3,4-b]quinolines are an important class of compounds in medicinal chemistry, and there is ongoing research into their synthesis and potential uses .

Análisis Bioquímico

Biochemical Properties

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within cells. Additionally, this compound binds to proteins involved in DNA repair, potentially affecting cellular responses to DNA damage .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream targets, which can disrupt various signaling cascades. Additionally, the compound interacts with transcription factors, altering their ability to regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating its potential for controlled biochemical modulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve biochemical modulation, and exceeding this dose can lead to toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. The compound can also affect metabolic flux by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as pyruvate and lactate .

Transport and Distribution

Within cells and tissues, this compound is transported by specific carrier proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound tends to accumulate in the cytoplasm and nucleus, where it can interact with its molecular targets. Its distribution is influenced by factors such as cell type and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with kinases and transcription factors. The compound may also undergo post-translational modifications, such as phosphorylation, which can affect its localization and function. Targeting signals within the molecule direct it to specific subcellular compartments, ensuring that it reaches its intended sites of action .

Propiedades

IUPAC Name |

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-12-6-5-7-13-10-15-19(24-25(2)20(15)22-18(12)13)23-21(26)14-8-9-16(27-3)17(11-14)28-4/h5-11H,1-4H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSQIIODUIECQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

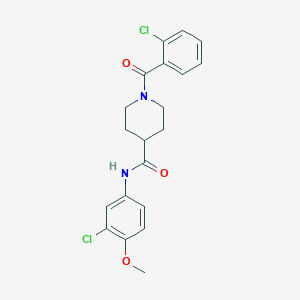

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)